molecular formula C24F18 B13421784 Perfluoro-1,3,5-triphenylbenzene

Perfluoro-1,3,5-triphenylbenzene

Cat. No.: B13421784
M. Wt: 630.2 g/mol
InChI Key: UVJSKKCWUVDYOA-UHFFFAOYSA-N
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Description

Perfluoro-1,3,5-triphenylbenzene (C24F18) is a perfluorinated aromatic compound with a high molecular weight of 630.24 g/mol . It is classified as a component for Perfluorinated Graded Index Polymer Optical Fibers (PFGI-POF), highlighting its specific value in advanced materials science for developing high-performance optical components . Researchers can access a comprehensive set of critically evaluated thermophysical data for this compound through the NIST Web Thermo Tables, including properties such as triple point temperature, normal boiling temperature, critical temperature and pressure, density, vapor pressure, heat capacity, viscosity, and thermal conductivity . This robust dataset supports its application in modeling and simulating material performance under various conditions. Beyond its primary optical applications, the compound's structure places it within a class of fluorinated molecules of significant interest in materials research. Fluorine-functionalized porous materials, such as Conjugated Microporous Polymers (CMPs), are actively explored as solid-phase extraction adsorbents for analyzing environmental pollutants like perfluorinated alkyl substances (PFAS), leveraging fluorous-fluorous interactions . Furthermore, semi-fluorinated polymers and polyphenylenes incorporating hexafluoroacetone units are investigated for their high thermal stability, low dielectric constants, and utility in extreme environment applications, including aerospace and fuel cells . This compound should be stored at -20°C to ensure its long-term stability . This product is intended for Research Use Only.

Properties

Molecular Formula

C24F18

Molecular Weight

630.2 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene

InChI

InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31

InChI Key

UVJSKKCWUVDYOA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathway

The synthesis typically begins with triphenylbenzene derivatives or aryl-substituted chalcones , which undergo cyclotrimerization to form the triphenylbenzene core. The process involves:

  • Aryl precursor : β-methylchalcone or acetophenone derivatives
  • Catalysts : Lewis acids (e.g., aluminum chloride, ferric chloride) or protonic acids (e.g., p-toluenesulfonic acid)
  • Solvent conditions : Organic solvents such as dichloromethane, dichloroethane, or no solvent

Reaction Conditions and Procedure

Parameter Details
Catalyst Lewis acid (e.g., AlCl₃, FeCl₃) or Protonic acid (e.g., p-toluenesulfonic acid)
Temperature 80°C to 150°C
Reaction Time 12 to 24 hours
Solvent Dichloromethane, dichloroethane, or solvent-free
Yield 70% to 90%

Example Procedure:

  • Dissolve 1 mmol of β-methylchalcone in 0.2 L of dichloromethane.
  • Add 0.1 mmol of p-toluenesulfonic acid as catalyst.
  • Stir at 80°C for 12 hours.
  • Post-reaction, add saturated sodium bicarbonate solution, extract with dichloromethane, dry over anhydrous sodium sulfate.
  • Purify via silica gel column chromatography to yield triphenylbenzene with a yield of approximately 85%.

Fluorination to Achieve Perfluorinated Derivatives

Post-Synthesis Fluorination

The key step in obtaining Perfluoro-1,3,5-triphenylbenzene involves replacing hydrogen atoms on the aromatic rings with fluorine atoms. This is achieved through:

  • Electrophilic fluorination using reagents like elemental fluorine (F₂) , perfluoroalkyl reagents , or selectfluor .
  • Reaction conditions : Elevated temperatures (up to 150°C), often under inert atmosphere to prevent side reactions.

Fluorination Reaction Parameters

Parameter Details
Fluorinating Agent Elemental fluorine, N-fluorobenzenesulfonimide (NFSI), or perfluoroalkyl reagents
Temperature 100°C to 150°C
Reaction Time 12 to 48 hours
Solvent Perfluorinated solvents or inert solvents like acetonitrile
Yield Variable, typically 50% to 80% depending on fluorination extent

Note: Excess fluorinating agent and controlled temperature are critical to prevent over-fluorination or degradation.

Alternative Synthesis via Direct Perfluoroaryl Coupling

Coupling of Perfluoroaryl Halides

An alternative route involves coupling perfluoroaryl halides with aryl organometallic reagents (e.g., Grignard reagents):

  • Reagents : Perfluoroaryl halides (e.g., pentafluorophenyl bromide), aryl magnesium bromide
  • Catalysts : Copper or palladium complexes
  • Reaction conditions : Ambient or slightly elevated temperatures

Process Parameters

Parameter Details
Catalyst Pd(PPh₃)₄ or CuI
Temperature 25°C to 80°C
Solvent Tetrahydrofuran (THF)
Yield 60% to 85%

This method allows for selective fluorination and substitution, enabling tailored perfluoroaryl structures.

Summary Data Table of Preparation Methods

Method Starting Material Catalyst Fluorination Step Reaction Conditions Yield (%) Remarks
Cyclotrimerization + Fluorination Acetophenone derivatives Lewis acid Post-synthesis fluorination 80–150°C, 12–48h 50–80 Widely used, scalable
Direct Coupling Perfluoroaryl halides + Aryl organometallics Pd/Cu catalysts N/A 25–80°C, 12–24h 60–85 High selectivity, versatile

Analytical and Purification Techniques

Chemical Reactions Analysis

Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.

    Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.

    Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.

Scientific Research Applications

Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Perfluoro-1,3,5-triphenylbenzene is part of a broader family of 1,3,5-triphenylbenzene derivatives. Key analogs with varying substituents on the phenyl rings are summarized in Table 1.

Table 1: Comparison of this compound with Substituted Analogs

Compound Name Molecular Formula Substituent Type Melting Point (°C) Key Properties/Applications
This compound C₂₄F₁₈ Electron-withdrawing (F) Not reported High fluorination; PFAS-related inertness
1,3,5-Tris(4-fluorophenyl)benzene C₂₄H₁₅F₃ Electron-withdrawing (F) 238–240 Effective amyloid inhibitor
1,3,5-Tris(4-nitrophenyl)benzene C₂₄H₁₅N₃O₆ Electron-withdrawing (NO₂) 151–152 Strong amyloid inhibition; lower thermal stability
1,3,5-Tris(4-methylphenyl)benzene C₂₄H₂₁ Electron-donating (CH₃) 178–179 Moderate thermal stability; weak inhibition
1,3,5-Tris(4-methoxyphenyl)benzene C₂₄H₂₁O₃ Electron-donating (OCH₃) 142–143 Reduced amyloid inhibition activity
Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -F, -NO₂) enhance amyloid inhibition efficacy, as demonstrated by 1,3,5-tris(4-fluorophenyl)benzene and its nitro analog . These groups likely stabilize charge-transfer interactions with amyloidogenic proteins. Electron-donating groups (e.g., -CH₃, -OCH₃) reduce inhibition activity, correlating with decreased electronic polarization . The perfluorinated analog’s extreme electron deficiency (due to 18 fluorine atoms) may further amplify such effects, though direct evidence for its biological activity is absent in the provided data .

Thermal and Physical Properties: Melting points vary significantly with substituents: Fluorinated derivatives (238–240°C) exhibit higher thermal stability than nitro (151–152°C) or methoxy analogs (142–143°C) .

Structural Isomerism :

  • Isomers like 1,2,4-triphenylbenzene (m.p. 96–99.5°C) exhibit distinct UV/IR spectral profiles compared to the 1,3,5-isomer (m.p. 101.5–102°C), highlighting the impact of substitution patterns on physical properties .

PFAS vs. Non-PFAS Analogs

  • Chemical Inertness: this compound’s C-F bonds confer resistance to hydrolysis, oxidation, and biodegradation, unlike non-fluorinated analogs .
  • Environmental and Health Implications : As a PFAS, it may pose persistence and bioaccumulation risks, contrasting with degradable analogs like methoxy- or methyl-substituted derivatives .

Amyloid Inhibition

Substituted triphenylbenzenes, particularly those with electron-withdrawing groups, inhibit amyloid fibril formation in proteins like lysozyme. For example:

  • 1,3,5-Tris(4-fluorophenyl)benzene reduces amyloid aggregation by 60–70% via π-π stacking and hydrophobic interactions .
  • The nitro analog shows similar efficacy but lower thermal stability, limiting its practical use .

Material Science Potential

  • The perfluoro compound’s compatibility with fluorinated solvents (e.g., perfluorotributylamine) suggests utility in specialized coatings or electronic materials .

Biological Activity

Perfluoro-1,3,5-triphenylbenzene (PFTPB) is a fluorinated aromatic compound with a unique structure that imparts distinct chemical and biological properties. This article explores the biological activity of PFTPB, focusing on its interactions with biological systems, potential toxicity, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C24F18C_{24}F_{18} and a molecular weight of approximately 630.23 g/mol. The compound features a highly fluorinated structure that contributes to its stability and hydrophobic characteristics. Its unique arrangement allows for significant π-electron delocalization, which is pivotal in its interaction with biological molecules.

PropertyValue
Molecular FormulaC24F18C_{24}F_{18}
Molecular Weight630.23 g/mol
LogP9.19

1. Toxicological Studies

Research indicates that PFTPB exhibits low acute toxicity in various biological models. However, its long-term exposure effects remain under investigation. A study highlighted the compound's potential to disrupt endocrine functions due to its structural similarity to other persistent organic pollutants (POPs) .

2. Cellular Interactions

PFTPB has been studied for its interactions with cellular membranes and proteins. Its lipophilic nature allows it to permeate cell membranes, raising concerns about bioaccumulation and long-term effects on cellular health. In vitro studies have shown that PFTPB can induce oxidative stress in mammalian cells, leading to apoptosis at higher concentrations .

3. Environmental Impact

As a fluorinated compound, PFTPB is resistant to biodegradation, posing environmental risks. It has been detected in various environmental matrices, including soil and water samples, indicating its persistence in ecosystems . The compound's bioaccumulation potential raises concerns regarding its effects on aquatic life and food chains.

Case Study 1: Aquatic Toxicity

A study conducted on the effects of PFTPB on fish species revealed significant behavioral changes and physiological stress responses at sub-lethal concentrations. Fish exposed to PFTPB exhibited altered swimming patterns and increased cortisol levels, indicating stress .

Case Study 2: Endocrine Disruption

Another investigation focused on the endocrine-disrupting potential of PFTPB in amphibians. The results indicated that exposure to the compound led to developmental abnormalities and altered reproductive behaviors in tadpoles . These findings underscore the need for further research into the implications of PFTPB on wildlife health.

Q & A

Q. What established synthetic routes are available for preparing Perfluoro-1,3,5-triphenylbenzene, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Perfluorinated aromatic compounds are typically synthesized via halogen-exchange reactions using fluorinating agents like HF or SF₄ under controlled conditions. For this compound, a multi-step approach may involve:

Synthesis of 1,3,5-Triphenylbenzene : Cyclotrimerization of phenylacetylene derivatives using transition-metal catalysts (e.g., Fe or Ru) .

Fluorination : Full substitution of hydrogen atoms with fluorine using high-pressure fluorination or electrochemical methods.
Key parameters include temperature (to avoid decomposition), solvent polarity, and catalyst selection. Purity can be verified via NMR (¹⁹F and ¹H) and mass spectrometry.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms fluorination patterns. For example, XRD revealed restricted intramolecular rotation in a related triferrocenyl-substituted triphenylbenzene .
  • ¹⁹F NMR : Identifies fluorine environments and quantifies substitution efficiency.
  • UV-Vis and Fluorescence Spectroscopy : Assess electronic transitions and aggregation behavior.
    Cross-validation with computational models (e.g., DFT) is recommended to correlate experimental data with theoretical predictions .

Advanced Research Questions

Q. How can researchers optimize aggregation-induced emission (AIEE) in this compound derivatives for optoelectronic applications?

  • Methodological Answer : AIEE arises from restricted molecular motion and suppressed π-π stacking. Strategies include:

Solvent Engineering : Use mixed solvents (e.g., CHCl₃/MeOH) to induce aggregation. In a related compound, this increased fluorescence quantum yield from 13% to 74% .

Structural Modifications : Introduce bulky substituents (e.g., ferrocenyl groups) to limit rotation and enhance rigidity .

Concentration-Dependent Studies : Monitor emission intensity changes to identify optimal aggregation thresholds.

Q. What computational approaches are suitable for analyzing the electronic structure and photophysical properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps, charge distribution, and excited-state dynamics. Compare results with experimental UV-Vis and fluorescence data .
  • Molecular Dynamics (MD) Simulations : Predict aggregation behavior and solvent interactions.
  • Time-Dependent DFT (TD-DFT) : Analyzes excited-state transitions and validates AIEE mechanisms.

Q. How can researchers reconcile discrepancies between experimental and computational data for perfluorinated aromatic systems?

  • Methodological Answer :

Error Analysis : Assess computational approximations (e.g., basis set limitations) and experimental conditions (e.g., solvent effects).

Sensitivity Testing : Vary parameters (e.g., dielectric constant in simulations) to match observed spectral shifts.

Multi-Method Validation : Combine XRD, spectroscopy, and DFT to resolve ambiguities. For example, XRD-confirmed molecular rigidity in a triphenylbenzene derivative validated DFT-predicted emission properties .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact .
  • Storage : Keep at low temperatures (0–6°C) in airtight containers to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated waste. Neutralize residual fluorinating agents before disposal .

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